molecular formula C12H13NO2 B14059271 Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate CAS No. 134031-03-1

Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate

Cat. No.: B14059271
CAS No.: 134031-03-1
M. Wt: 203.24 g/mol
InChI Key: REOSYQNIYWDWCQ-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate typically involves the reaction of methyl benzoate with pyrrole under specific conditions. One common method includes the use of a coupling agent such as indium(III) chloride at room temperature for several hours . Another approach involves the use of trifluoroacetic acid as a catalyst under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through column chromatography and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it has been shown to increase monoclonal antibody production in Chinese hamster ovary cell cultures by affecting glucose uptake and intracellular adenosine triphosphate levels .

Comparison with Similar Compounds

  • 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid hydrazide analogs
  • 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid

Comparison: Methyl 4-(2,5-dihydropyrrol-1-yl)benzoate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and efficacy in various applications .

Properties

CAS No.

134031-03-1

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 4-(2,5-dihydropyrrol-1-yl)benzoate

InChI

InChI=1S/C12H13NO2/c1-15-12(14)10-4-6-11(7-5-10)13-8-2-3-9-13/h2-7H,8-9H2,1H3

InChI Key

REOSYQNIYWDWCQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2CC=CC2

Origin of Product

United States

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